molecular formula C17H21FN4O2S B15143826 N-[5-[[(2S,4S)-4-(6-(18F)fluoranylpyridin-2-yl)oxy-2-methylpiperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide

N-[5-[[(2S,4S)-4-(6-(18F)fluoranylpyridin-2-yl)oxy-2-methylpiperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide

Cat. No.: B15143826
M. Wt: 363.4 g/mol
InChI Key: YJKMHISUTLWXQP-ZTAFNFJVSA-N
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Description

N-[5-[[(2S,4S)-4-(6-(18F)fluoranylpyridin-2-yl)oxy-2-methylpiperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide is a fluorinated compound with significant potential in various scientific fields. The presence of fluorine-18, a radioactive isotope, makes it particularly valuable in medical imaging, especially in positron emission tomography (PET) scans.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[[(2S,4S)-4-(6-(18F)fluoranylpyridin-2-yl)oxy-2-methylpiperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide typically involves multiple steps:

    Fluorination: Introduction of fluorine-18 into the pyridine ring.

    Piperidine Formation: Synthesis of the piperidine ring with the desired stereochemistry.

    Thiazole Formation: Construction of the thiazole ring.

    Coupling Reactions: Linking the fluorinated pyridine, piperidine, and thiazole moieties.

Industrial Production Methods

Industrial production often employs automated synthesis modules to handle the radioactive fluorine-18 safely. These modules ensure high yield and purity while minimizing radiation exposure to operators.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can modify the piperidine ring.

    Substitution: The fluorine atom can be substituted under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution can be achieved using reagents like sodium azide.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the piperidine ring.

    Substitution: Compounds with different substituents replacing the fluorine atom.

Scientific Research Applications

N-[5-[[(2S,4S)-4-(6-(18F)fluoranylpyridin-2-yl)oxy-2-methylpiperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide has diverse applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Acts as a tracer in biological studies due to its radioactive fluorine-18.

    Medicine: Widely used in PET scans for imaging various organs and detecting abnormalities.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily through its radioactive fluorine-18. In medical imaging, it targets specific tissues or organs, allowing for detailed imaging through PET scans. The molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[5-[[(2S,4S)-4-(6-fluoropyridin-2-yl)oxy-2-methylpiperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide: Similar structure but lacks the radioactive fluorine-18.

    N-[5-[[(2S,4S)-4-(6-(19F)fluoranylpyridin-2-yl)oxy-2-methylpiperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide: Contains stable fluorine-19 instead of fluorine-18.

Uniqueness

The presence of radioactive fluorine-18 makes N-[5-[[(2S,4S)-4-(6-(18F)fluoranylpyridin-2-yl)oxy-2-methylpiperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide unique, particularly in its application in PET imaging. This allows for real-time tracking and imaging of biological processes, which is not possible with non-radioactive analogs.

Properties

Molecular Formula

C17H21FN4O2S

Molecular Weight

363.4 g/mol

IUPAC Name

N-[5-[[(2S,4S)-4-(6-(18F)fluoranylpyridin-2-yl)oxy-2-methylpiperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C17H21FN4O2S/c1-11-8-13(24-16-5-3-4-15(18)21-16)6-7-22(11)10-14-9-19-17(25-14)20-12(2)23/h3-5,9,11,13H,6-8,10H2,1-2H3,(H,19,20,23)/t11-,13-/m0/s1/i18-1

InChI Key

YJKMHISUTLWXQP-ZTAFNFJVSA-N

Isomeric SMILES

C[C@H]1C[C@H](CCN1CC2=CN=C(S2)NC(=O)C)OC3=NC(=CC=C3)[18F]

Canonical SMILES

CC1CC(CCN1CC2=CN=C(S2)NC(=O)C)OC3=NC(=CC=C3)F

Origin of Product

United States

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